Cas no 917895-50-2 (4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-)

4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- 化学的及び物理的性質
名前と識別子
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- 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-
- 6-chloro-5-iodo-2-(methylthio)pyrimidin-4-ol
- 6-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-4-one
- DTXSID40731881
- VFMFMAVBNDRHBE-UHFFFAOYSA-N
- SCHEMBL717500
- 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(3H)-one
- 6-Chloro-5-iodo-2-methylsulfanyl-pyrimidin-4-ol
- A1-06092
- 4-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one
- 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one
- SB58631
- 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one
- 4-chloro-6-hydroxy-5-iodo-2-methylthiopyrimidine
- 917895-50-2
-
- MDL: MFCD26399055
- インチ: InChI=1S/C5H4ClIN2OS/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10)
- InChIKey: VFMFMAVBNDRHBE-UHFFFAOYSA-N
- SMILES: CSC1=NC(=C(C(=N1)O)I)Cl
計算された属性
- 精确分子量: 301.87776g/mol
- 同位素质量: 301.87776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 1.7
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529627-1g |
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one |
917895-50-2 | 97% | 1g |
$665 | 2024-07-20 | |
Crysdot LLC | CD11016379-1g |
6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one |
917895-50-2 | 97% | 1g |
$677 | 2024-07-19 | |
Matrix Scientific | 178969-2.500g |
6-Chloro-5-iodo-2-methylsulfanyl-pyrimidin-4-ol, 95% |
917895-50-2 | 95% | 2.500g |
$1403.00 | 2023-09-06 |
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)- 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mei Zhou RSC Adv., 2016,6, 113322-113326
4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio)-に関する追加情報
Introduction to 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) (CAS No. 917895-50-2)
The compound 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio), identified by its CAS number 917895-50-2, is a structurally unique heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its molecular framework, featuring a pyrimidinone core substituted with chloro, iodo, and methylthio functional groups, makes it a promising scaffold for developing novel therapeutic agents. This introduction delves into the chemical properties, synthetic pathways, and emerging applications of this compound, highlighting its potential in addressing contemporary challenges in pharmaceutical research.
The structural motif of 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) encompasses a pyrimidinone ring system, which is a well-documented pharmacophore in medicinal chemistry. Pyrimidinone derivatives are known for their biological activity across various disease spectra, including cancer, infectious diseases, and inflammatory conditions. The presence of halogen atoms (chloro and iodo) at the 6th and 5th positions, respectively, enhances the electrophilicity of the molecule, making it an attractive candidate for further functionalization via cross-coupling reactions. Additionally, the methylthio group at the 2-position introduces a sulfur atom that can participate in diverse chemical transformations, such as nucleophilic substitution or metal-catalyzed coupling reactions.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio). One of the most notable approaches involves the palladium-catalyzed coupling of halogenated pyrimidine precursors with thioethers. This method allows for precise control over regioselectivity and yield optimization. Furthermore, modern techniques such as flow chemistry have been employed to enhance scalability and purity in the synthesis process. These innovations underscore the compound's feasibility for industrial-scale production and further derivatization.
The biological significance of 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) has been explored through several preclinical studies. Researchers have demonstrated its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The halogenated pyrimidinone scaffold disrupts critical binding pockets in target proteins by forming strong hydrogen bonds and hydrophobic interactions. Notably, computational studies using molecular docking have predicted high binding affinities for this compound against various kinases, suggesting its utility as a lead compound for kinase inhibitors.
In addition to its antitumor properties, 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) has shown promise in combating infectious diseases. Preliminary data indicate that it exhibits inhibitory effects on bacterial enzymes essential for DNA replication and transcription. The structural features of this compound allow it to interfere with bacterial growth by mimicking natural substrates or by directly inhibiting key enzymes. This finding aligns with the growing need for novel antibiotics to address rising antibiotic resistance challenges.
The versatility of 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) extends to its application in material science and agrochemicals. The halogenated heterocycle serves as an intermediate in synthesizing advanced materials with tailored electronic properties. For instance, it has been utilized in the preparation of organic semiconductors that exhibit high charge carrier mobility. Moreover, its derivatives have shown potential as herbicides due to their ability to disrupt plant-specific metabolic pathways.
Future research directions for 4(1H)-Pyrimidinone, 6-chloro-5-iodo-2-(methylthio) include exploring its role in modulating immune responses and neurodegenerative diseases. The compound's ability to interact with multiple biological targets makes it a valuable tool for investigating disease mechanisms and developing targeted therapies. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.
In conclusion,4(1H)-Pyrimidinone, 6-chloro, 5-iodo, 2-(methylthio) (CAS No. 917895/50/2) represents a structurally intriguing molecule with broad therapeutic potential. Its unique chemical properties and biological activities position it as a cornerstone in ongoing drug discovery initiatives across multiple disciplines. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, this compound is poised to play a pivotal role in shaping next-generation pharmaceuticals.
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